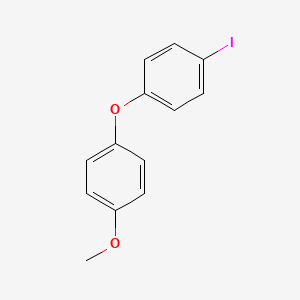

1-Iodo-4-(4-methoxyphenoxy)-benzene

Description

Contextualization within the Landscape of Aryl Iodide Chemistry and Diaryl Ether Synthesis

Aryl iodides, including 1-Iodo-4-(4-methoxyphenoxy)-benzene, are a favored class of substrates in organic synthesis, primarily due to the unique properties of the carbon-iodine (C-I) bond. Compared to other aryl halides, the C-I bond is weaker and more easily activated, making aryl iodides highly reactive in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, which form the bedrock of modern synthetic chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds. nih.gov

The synthesis of diaryl ethers, a structural motif present in numerous pharmaceuticals and natural products, often relies on methods like the Ullmann condensation or, more recently, the Buchwald-Hartwig amination, which has been adapted for ether synthesis. In this context, this compound serves as a pre-functionalized building block. It already contains one of the two aryl groups and the ether linkage, simplifying the synthetic route to more complex, unsymmetrical diaryl ethers. Its use circumvents the often harsh conditions required for creating the ether bond from scratch, offering a more direct and efficient pathway.

Significance of the Iodophenoxy Moiety as a Synthetic Handle

The true synthetic power of this compound lies in the iodophenoxy moiety. The iodine atom acts as a "synthetic handle," a reactive site that can be selectively targeted to introduce new functional groups or to connect the entire molecule to another fragment. ontosight.ai The reactivity of the C-I bond makes it an ideal electrophilic partner in a multitude of cross-coupling reactions. ontosight.ai

For instance, in Suzuki-Miyaura coupling, the iodine atom can be replaced by a new carbon group from a boronic acid, creating a C-C bond and leading to the formation of complex biaryl or aryl-heterocycle structures. nih.gov Similarly, in Sonogashira coupling, it facilitates the formation of a C-C bond with a terminal alkyne. Other important transformations include Heck reactions, Stille couplings, and carbon-heteroatom bond-forming reactions like the aforementioned Buchwald-Hartwig reaction for creating C-N, C-O, or C-S bonds. nih.gov This versatility allows chemists to use this compound as a foundational piece to build a wide array of more elaborate molecules.

Overview of Advanced Research Domains Pertaining to this compound and Related Structures

The utility of this compound and structurally similar aryl iodides extends into several advanced fields of research, primarily as precursors for creating novel molecules with specific functions.

Pharmaceutical and Bioactive Compound Synthesis: The diaryl ether framework is a common feature in many drugs and biologically active compounds. mdpi.commdpi.com Research in medicinal chemistry often employs building blocks like this compound to synthesize new chemical entities for drug discovery programs. nih.gov For example, derivatives are used to create compounds that may act as inhibitors for specific enzymes or modulators for cellular receptors. nih.gov The ability to rapidly generate a library of analogues by varying the coupling partner in reactions with the iodophenoxy moiety is a significant advantage in exploring structure-activity relationships (SAR). nih.gov Recent studies have focused on creating novel compounds with potential anti-proliferative activities for cancer research or as agents against neurodegenerative diseases. mdpi.com

Materials Science: In materials science, the focus is on creating functional materials with unique optical or electronic properties. ontosight.ai Diaryl ether structures can form the backbone of polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The rigid yet flexible nature of the diaryl ether linkage can be exploited to control the physical properties of these materials. This compound can be used as a monomer or a key intermediate in the synthesis of these advanced materials. For example, it can be incorporated into conjugated systems to tune their electronic and photophysical properties.

Catalysis and Methodology Development: The compound is also relevant in the development of new synthetic methods. nih.govrsc.org Researchers developing novel catalytic systems, for instance, may use this compound as a benchmark substrate to test the efficiency and scope of a new cross-coupling reaction. rsc.org Its well-defined structure and predictable reactivity make it an excellent tool for evaluating the performance of new catalysts, ligands, or reaction conditions. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-methoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGURKGRRNWCMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297841 | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26002-36-8 | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-4-(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Iodo 4 4 Methoxyphenoxy Benzene and Analogues

Strategic Approaches to Diaryl Ether Linkage Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of 1-iodo-4-(4-methoxyphenoxy)-benzene. Two primary strategies for this transformation are nucleophilic aromatic substitution and oxidative phenol (B47542) coupling.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl ethers, particularly when one of the aromatic rings is highly electron-deficient. rsc.org In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The presence of strong electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com For the synthesis of diaryl ethers, this typically involves the reaction of a phenoxide with an activated aryl halide. rsc.org

While effective for certain substrates, traditional SNAr reactions can be limited by the need for highly activated electrophiles. rsc.orgacs.org However, recent advancements have expanded the scope of this methodology. For instance, the use of diaryliodonium salts as arylating agents offers a transition-metal-free alternative for the synthesis of diaryl ethers. rsc.orgdiva-portal.org

Oxidative Phenol Coupling Reactions

Oxidative coupling of phenols and their derivatives presents another strategic approach to diaryl ether synthesis. researchgate.net This method involves the oxidation of phenols to generate phenoxy radicals, which can then couple to form either C-C or C-O bonds. researchgate.netwikipedia.org The regioselectivity of the coupling (C-C vs. C-O) is a significant challenge and is highly dependent on the substrate and reaction conditions. wikipedia.orgnih.gov

In many cases, C-C coupling is kinetically favored over C-O coupling. wikipedia.org To achieve selective C-O bond formation, the ortho and para positions of the phenol may need to be blocked. wikipedia.org A variety of reagents and catalytic systems, including those based on hypervalent iodine, have been developed to promote oxidative coupling reactions. researchgate.netacs.org These reactions can be performed as either homo- or cross-couplings. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Protocols Utilizing Aryl Iodides

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds in diaryl ether synthesis. rsc.org Palladium-catalyzed methods, in particular, have demonstrated broad applicability and functional group tolerance. nih.govacs.org

Palladium-Catalyzed C-O Etherification Reactions

Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig etherification, provides a powerful method for the synthesis of diaryl ethers from aryl halides and phenols. rsc.orgorganic-chemistry.org This reaction has seen significant development, with newer catalyst systems enabling the use of a wide range of substrates under milder conditions. organic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or phenoxide, and concluding with reductive elimination to form the diaryl ether and regenerate the catalyst. nih.govfiveable.me

Aryl iodides are often effective electrophiles in these reactions. lookchem.comacs.org The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

Mechanistic Considerations of Ligand Systems and Solvent Effects

The ligand plays a critical role in the efficiency and selectivity of palladium-catalyzed C-O etherification. Bulky and electron-rich dialkylbiaryl phosphine ligands are commonly used to promote the challenging reductive elimination step, which is often rate-limiting. nih.govwikipedia.org The steric bulk of the ligand can influence the coordination sphere of the palladium center, facilitating the desired bond formation. nih.gov The electronic properties of the ligand also impact the reactivity of the catalyst. nih.gov

The choice of solvent can also significantly influence the outcome of the reaction. acsgcipr.org Solvents like toluene, xylenes, and 1,4-dioxane (B91453) are frequently used. acsgcipr.org In some cases, the use of specific solvents can help to suppress side reactions, such as the reduction of the aryl halide. nih.gov Research into conducting these reactions in more environmentally benign solvents, such as water, is an active area of investigation. acsgcipr.orgrsc.org

Overcoming Inhibitory Effects in Palladium-Catalyzed Processes

A significant challenge in palladium-catalyzed C-O coupling is the potential for catalyst inhibition and competing side reactions. One common side reaction is the β-hydride elimination from the palladium-alkoxide intermediate, which leads to the reduction of the aryl halide and the formation of an aldehyde or ketone from the alcohol. nih.govmit.edu This is particularly problematic with primary and secondary alcohols. nih.govmit.edu

The development of new ligand systems has been instrumental in overcoming these inhibitory effects. For example, the use of sterically hindered biarylphosphine ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thereby improving the yield of the desired ether product. nih.govnih.gov Careful selection of the base and reaction temperature is also crucial for minimizing undesired pathways.

Copper-Mediated Ullmann-Type Ether Synthesis

The Ullmann condensation, a classic copper-promoted reaction, provides a direct route to diaryl ethers through the coupling of an aryl halide with a phenol. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 1,4-diiodobenzene (B128391) with 4-methoxyphenol (B1676288) in the presence of a copper catalyst.

Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems. Modern Ullmann-type reactions often employ soluble copper(I) catalysts, which can be generated in situ or used as well-defined complexes. wikipedia.orgumass.edu The use of ligands, such as diamines and acetylacetonates, has been instrumental in improving catalyst solubility and reactivity, allowing for lower reaction temperatures. wikipedia.org

For instance, the synthesis of diaryl ethers has been achieved using an air-stable, soluble copper(I) complex, bromo(triphenylphosphine)copper(I), with cesium carbonate as the base in N-methylpyrrolidone (NMP). umass.edu This system has proven effective for coupling electron-rich aryl bromides with phenols. umass.edu It is important to note that electron-deficient aryl halides can sometimes react with phenols in the presence of a strong base like cesium carbonate even without a copper catalyst, particularly in polar aprotic solvents like NMP. umass.edu

The general mechanism of the Ullmann ether synthesis involves the formation of a copper(I) alkoxide from the phenol. This intermediate then reacts with the aryl halide in a metathesis-like step to furnish the diaryl ether and a copper(I) halide. wikipedia.org

Table 1: Key Features of Traditional vs. Modern Ullmann Ether Synthesis

| Feature | Traditional Ullmann Reaction | Modern Ullmann Reaction |

| Copper Source | Stoichiometric copper powder | Catalytic soluble copper salts/complexes |

| Temperature | High (>200°C) | Milder temperatures |

| Solvents | High-boiling polar solvents (e.g., nitrobenzene, DMF) | Various organic solvents, including NMP |

| Ligands | Generally absent | Often employed (e.g., diamines, phosphines) |

| Substrate Scope | Often required activated aryl halides | Broader scope, including less activated halides |

Gold-Catalyzed C-O Cross-Coupling of Aryl Iodides

While palladium and copper have long dominated the field of cross-coupling reactions, gold catalysis has emerged as a powerful alternative, particularly for the formation of carbon-heteroatom bonds. researchgate.net The development of gold-catalyzed C-O cross-coupling reactions of aryl iodides offers a novel approach to the synthesis of diaryl ethers like this compound. chemrxiv.org

A significant challenge in gold catalysis has been overcoming the high redox potential of the Au(I)/Au(III) couple, which makes the oxidative addition of aryl halides to gold(I) centers difficult. researchgate.net However, recent research has demonstrated that ligand-enabled gold catalysts can effectively facilitate the C(sp²)-O cross-coupling of aryl iodides with alcohols. chemrxiv.org These methods have shown promise in overcoming selectivity issues that can be problematic with other transition metal catalysts. chemrxiv.org

One reported system for C-O cross-coupling involves the reaction of (hetero)aryl iodides with silver carboxylates, catalyzed by gold, proceeding through a AuI/AuIII cycle. researchgate.netnih.gov This transformation exhibits excellent chemoselectivity and is insensitive to moisture and air. researchgate.net The reaction is compatible with a wide range of aromatic and aliphatic silver carboxylates. researchgate.net While this specific example focuses on carboxylates, the underlying principle of a gold-catalyzed oxidative addition-reductive elimination cycle is applicable to the coupling of aryl iodides with phenoxides.

The mechanism is thought to involve the oxidative addition of the aryl iodide to a Au(I) complex, forming a Au(III)-aryl intermediate. Subsequent reaction with the nucleophile (in this case, a phenoxide) and reductive elimination would yield the diaryl ether and regenerate the Au(I) catalyst.

Synthesis Employing Hypervalent Iodine (III) Chemistry

Hypervalent iodine compounds, particularly diaryliodonium salts, are highly valuable reagents in organic synthesis, acting as powerful electrophilic arylating agents. beilstein-journals.orgbeilstein-journals.org These reagents provide an alternative pathway to diaryl ethers, including this compound, often under mild conditions.

Diaryl(iodonium) salts are typically composed of a diaryliodonium cation and a non-nucleophilic counteranion, such as triflate or tetrafluoroborate. diva-portal.org They can be synthesized through the reaction of an aryl iodide with an arene in the presence of an oxidant and a strong acid. diva-portal.orgdiva-portal.org

The oxidation of the aryl iodide to an iodine(III) species is a critical step in the formation of diaryliodonium salts. Common and effective oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone (2KHSO₅·KHSO₄·K₂SO₄). beilstein-journals.orgdiva-portal.orgdiva-portal.org

m-CPBA: This oxidant is frequently used in combination with strong acids like triflic acid (TfOH) or toluenesulfonic acid (TsOH). diva-portal.orgdiva-portal.orgorganic-chemistry.org The reaction of an aryl iodide and an arene with m-CPBA and a suitable acid can rapidly produce diaryliodonium salts in high yields at room temperature. diva-portal.org

Oxone: As a versatile and inexpensive oxidant, Oxone has been successfully employed for the synthesis of diaryliodonium salts. beilstein-journals.orgnih.govnih.gov The reaction is typically carried out in the presence of sulfuric acid. beilstein-journals.orgnih.gov This method is applicable to a wide range of substrates, including those with electron-donating or electron-withdrawing groups. beilstein-journals.orgnih.gov

Strong acids play a crucial role in the synthesis of diaryliodonium salts. They act as catalysts and also provide the counteranion for the resulting salt. diva-portal.orgdiva-portal.orgorganic-chemistry.org

Triflic acid (TfOH): When TfOH is used, diaryliodonium triflates are formed. diva-portal.orgdiva-portal.org These salts are often highly crystalline and have good reactivity in subsequent arylation reactions. organic-chemistry.org

Toluenesulfonic acid (TsOH): The use of TsOH leads to the formation of diaryliodonium tosylates. organic-chemistry.orgdiva-portal.org This acid is particularly useful for the synthesis of electron-rich diaryliodonium salts, a class of compounds that can be challenging to prepare using other methods. organic-chemistry.orgdiva-portal.org An in situ anion exchange can be performed to convert the tosylates to the more reactive triflates if needed. organic-chemistry.orgdiva-portal.org

Sulfuric Acid: In conjunction with Oxone, sulfuric acid is an effective and economical choice for promoting the formation of diaryliodonium salts. beilstein-journals.orgnih.gov

These one-pot protocols have been developed for the synthesis of both symmetric and unsymmetric diaryliodonium salts from aryl iodides and arenes. diva-portal.orgorganic-chemistry.orgrsc.org Furthermore, some methods even allow for the direct synthesis of symmetric diaryliodonium salts from molecular iodine and an arene, bypassing the need for a pre-functionalized aryl iodide. diva-portal.orgrsc.org

Table 2: Comparison of Oxidants and Acids in Diaryl(iodonium) Salt Synthesis

| Oxidant | Acid | Resulting Salt | Key Advantages |

| m-CPBA | Triflic Acid (TfOH) | Diaryliodonium Triflate | High yields, fast reactions, broad substrate scope. diva-portal.org |

| m-CPBA | Toluenesulfonic Acid (TsOH) | Diaryliodonium Tosylate | Effective for electron-rich substrates. organic-chemistry.orgdiva-portal.org |

| Oxone | Sulfuric Acid | Diaryliodonium Sulfate/Bisulfate | Inexpensive reagents, wide applicability. beilstein-journals.orgnih.gov |

Once the diaryliodonium salt containing the 4-iodophenyl group and the 4-methoxyphenyl (B3050149) group is synthesized, it can then be used in a subsequent step. For example, copper-catalyzed reactions can promote the coupling of one of the aryl groups with a nucleophile, potentially leading to the desired diaryl ether. rsc.org

Generation of Diaryl(iodonium) Salts from Aryl Iodides

Regioselective Iodination and Functionalization Strategies

Once the diaryl ether core is constructed, or when using a pre-functionalized starting material, the introduction of an iodine atom at a specific position is a key transformation. Regioselectivity is paramount in these reactions to ensure the desired isomer is obtained.

Direct oxidative iodination of aromatic compounds is a powerful method for introducing an iodine atom onto an aromatic ring. This approach avoids the need for pre-functionalized substrates, such as organometallic reagents. Since iodine itself is generally unreactive towards aromatic rings, an oxidizing agent is required to generate a more potent electrophilic iodine species. nii.ac.jp

A variety of oxidizing systems have been developed for this purpose. For instance, the combination of molecular iodine with an oxidant like iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid has been shown to effectively iodinate deactivated arenes. The initial product is likely a hypervalent iodine species, which is then reduced to the corresponding aryl iodide.

Another effective system for the regioselective iodination of arenes is the use of N-iodosuccinimide (NIS) activated by an iron(III) catalyst. This method has been shown to be highly efficient for a range of aryl compounds, often yielding a single regioisomer. acs.org For electron-rich substrates like 4-methoxyphenoxybenzene, the iodination is expected to occur preferentially at the positions activated by the ether oxygen.

The choice of solvent can also play a crucial role. For example, the iron-catalyzed iodination of 2-methoxybenzaldehyde (B41997) with NIS was significantly more efficient in the ionic liquid [BMIM]NTf₂ compared to dichloromethane. acs.org

Table 1: Iron-Catalyzed Iodination of 2-methoxybenzaldehyde (1b) with NIS

| Entry | Catalyst Loading (mol %) | Solvent | Time (h) | Yield of 2b (%) |

| 1 | 100 | Dichloromethane | 6 | ~88 |

| 2 | 5 | [BMIM]NTf₂ | 2.5 | 88 |

Data sourced from a study on the highly regioselective iodination of arenes. acs.org

Hydrogen peroxide in the presence of an acid catalyst and a source of iodide, such as potassium iodide, represents a greener alternative for oxidative iodination. google.com

A highly innovative and regioselective method for the synthesis of ortho-iodo diaryl ethers involves the intramolecular aryl migration of specifically designed diaryliodonium salts. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of a variety of iodo-substituted diaryl ethers through the use of phosphate-stabilized diaryliodonium salts. chemrxiv.orgchemrxiv.org

The process begins with the synthesis of cyclic iodosophenylphosphoric acids from the corresponding o-iodo phenyl phosphates. These are then converted into phosphate-stabilized diaryliodonium salts via ligand exchange with an arene. rsc.org Treatment of these diaryliodonium salts with a base, such as calcium hydroxide (B78521) in an aqueous medium, induces an intramolecular aryl migration, leading to the formation of the ortho-iodo diaryl ether with high efficiency. rsc.orgchemrxiv.org

This methodology offers excellent control over regioselectivity, as the iodine atom is precisely positioned ortho to the newly formed ether linkage. A range of substituents on the migrating aryl group are tolerated, allowing for the synthesis of diverse analogues. chemrxiv.org

Table 2: Synthesis of Substituted o-Iodo Diaryl Ethers via Intramolecular Aryl Migration

| Migrating Aryl Group | Product | Yield (%) |

| Phenyl | o-Iodo diphenyl ether | 91 |

| 4-Chlorophenyl | o-Iodo-4'-chloro diphenyl ether | 94 |

| 4-Tolyl | o-Iodo-4'-methyl diphenyl ether | 65 |

| 4-tert-Butylphenyl | o-Iodo-4'-tert-butyl diphenyl ether | 55 |

| 4-Methoxyphenyl | o-Iodo-4'-methoxy diphenyl ether | 22 |

| 4-Fluorophenyl | o-Iodo-4'-fluoro diphenyl ether | 52 |

Yields obtained from the base-induced intramolecular aryl migration of the corresponding phosphate-stabilized diaryliodonium salts. chemrxiv.org

This method has been successfully applied to the synthesis of a thyroxine analogue, highlighting its potential in medicinal chemistry. nih.gov The resulting ortho-iodo diaryl ethers are versatile synthetic intermediates that can be further functionalized through various cross-coupling reactions. nih.gov

Elucidating the Reactivity and Reaction Mechanisms of 1 Iodo 4 4 Methoxyphenoxy Benzene

Impact of the Iodine Substituent on Aromatic Reactivity

In electrophilic aromatic substitution (SEAr), existing substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. Substituents are broadly classified as activating (ortho-, para-directing) or deactivating (meta-directing). wikipedia.orglibretexts.org Halogens, including iodine, represent a unique case. While they are deactivating groups, they direct incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com This is because while their electronegativity withdraws electron density from the ring inductively (deactivating effect), they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. youtube.com

For 1-iodo-4-(4-methoxyphenoxy)benzene, the situation is more complex due to the presence of two substituents on one of the rings: the iodine atom and the 4-methoxyphenoxy group. The 4-methoxyphenoxy group, with its ether linkage, is an activating group and also an ortho-, para-director. libretexts.org In this molecule, the para position to the iodine is already occupied by the ether group. Therefore, electrophilic attack on the iodinated ring will be directed to the positions ortho to the iodine atom (C2 and C6). The powerful activating and ortho-, para-directing effect of the ether group will reinforce this, directing attack to the positions ortho to the ether linkage (C2 and C6, which are the same positions ortho to the iodine).

| Substituent on Benzene Ring | Classification | Directing Effect |

|---|---|---|

| -I (Iodo) | Weakly Deactivating | Ortho, Para |

| -OR (Alkoxy/Phenoxy) | Strongly Activating | Ortho, Para |

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. wikipedia.org Activating groups increase the reaction rate by donating electrons to the ring, making it more nucleophilic. libretexts.orglibretexts.org Conversely, deactivating groups slow the reaction by withdrawing electron density. wikipedia.orglibretexts.org

The iodine substituent on 1-iodo-4-(4-methoxyphenoxy)benzene deactivates the ring it is attached to through a strong -I (inductive) effect, pulling electron density away due to its electronegativity. This effect generally makes the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgyoutube.com However, this deactivating inductive effect is counteracted by the +R (resonance) effect of the para-substituted 4-methoxyphenoxy group. The oxygen atom of the ether linkage donates electron density to the ring via resonance, which increases the nucleophilicity of the ring and stabilizes the carbocation intermediate formed during substitution. libretexts.org

Mechanistic Pathways in Cross-Coupling Reactions Involving Aryl Iodides

Aryl iodides like 1-iodo-4-(4-methoxyphenoxy)benzene are highly valued substrates in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes it particularly susceptible to the initial step of the catalytic cycle.

Following subsequent steps (transmetalation and/or insertion), the cycle concludes with reductive elimination . nih.govresearchgate.netrsc.org In this step, the two organic fragments coupled to the palladium(II) center are expelled as the final product, and the palladium catalyst is regenerated in its original Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. youtube.comlibretexts.org The tendency for reductive elimination follows the order I > Br > Cl, making iodides favorable substrates. researchgate.net

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Aryl iodide adds to the palladium center. | 0 → +2 |

| Transmetalation | Organic group is transferred from an organometallic reagent to the palladium center. | No Change |

| Reductive Elimination | The coupled product is expelled, regenerating the catalyst. | +2 → 0 |

After the initial oxidative addition, the next key step in many cross-coupling reactions (e.g., Suzuki, Stille, Negishi) is transmetalation . youtube.comuwindsor.ca In this process, an organic group from a main-group organometallic compound (e.g., an organoboron reagent in the Suzuki reaction) is transferred to the Pd(II) center, displacing the halide. libretexts.orgyoutube.com For this to occur, a base is often required to form a more reactive 'ate' complex, and ligand exchange on the palladium center can precede the key transfer step. libretexts.orgpku.edu.cn

In a Suzuki coupling involving 1-iodo-4-(4-methoxyphenoxy)benzene, the Pd(II)-iodide complex formed after oxidative addition would react with a boronic acid or ester in the presence of a base. This generates a diarylpalladium(II) intermediate, where both the 4-(4-methoxyphenoxy)phenyl group and the group from the boron reagent are bound to the palladium. pku.edu.cn This species then undergoes reductive elimination to form the new C-C bond. pku.edu.cn

Fundamental Studies in Hypervalent Iodine Chemistry

The iodine atom in aryl iodides can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (iodine(III) or λ³-iodanes) and +5 (iodine(V) or λ⁵-iodanes). princeton.edudiva-portal.org This creates a class of compounds known as hypervalent iodine reagents, which are prized for their utility as mild, selective, and environmentally benign oxidizing agents. organic-chemistry.orgresearchgate.net

1-Iodo-4-(4-methoxyphenoxy)benzene can serve as a precursor for such reagents. The synthesis typically involves the oxidation of the aryl iodide using strong oxidizing agents like peracids (e.g., m-CPBA) or Oxone in the presence of appropriate ligands. diva-portal.orgorganic-chemistry.org For example, treatment with peracetic acid or a similar oxidant can convert it to an organo-λ³-iodane like (diacetoxyiodo)benzene (B116549) or a λ⁵-iodane like iodylbenzene. nsf.gov

The reactivity of these hypervalent iodine compounds stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the aryl-iodonio group. princeton.edu The key to their reactivity is the favorable reduction of the hypervalent iodine back to its stable monovalent state through processes like reductive elimination or ligand coupling. princeton.eduscripps.edu These reagents are used in a wide array of oxidative transformations, including the oxidation of alcohols, α-functionalization of ketones, and oxidative coupling reactions. organic-chemistry.orgscripps.edubeilstein-journals.org The structure of these compounds is often a T-shaped, pseudo-trigonal bipyramid for λ³-iodanes, where the most electronegative ligands occupy the apical positions. diva-portal.orgscripps.edu

Electrophilic Character and Aryl Transfer Mechanisms of Diaryl(iodonium) Salts

Diaryl(iodonium) salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds characterized by a highly electron-deficient iodine center and the excellent leaving group ability of the iodoarene moiety. frontiersin.org This makes them potent electrophilic arylating agents for a wide array of nucleophiles, often under metal-free conditions. frontiersin.orgbeilstein-journals.org The structure of these salts features a T-shaped geometry, where the most electronegative ligands typically occupy the apical positions of a linear three-center, four-electron (3c-4e) bond. diva-portal.orgmdpi.com This arrangement renders the iodine atom electrophilic and facilitates the transfer of an aryl group. diva-portal.orgmdpi.com

The transfer of an aryl group from an unsymmetrical diaryl(iodonium) salt, such as one derived from 1-iodo-4-(4-methoxyphenoxy)-benzene, can proceed through several mechanisms. The most common pathway involves the formation of a λ³-iodane intermediate, followed by reductive coupling with a nucleophile. pdx.edu In metal-free reactions, the chemoselectivity of aryl transfer is primarily governed by electronic and steric factors. pdx.eduncl.ac.uk Generally, the more electron-deficient aryl group is preferentially transferred to the nucleophile. pdx.eduncl.ac.uk For instance, in the arylation of indoles, a diaryl(iodonium) salt bearing a phenyl group and a more electron-deficient aryl group will selectively transfer the latter. pdx.edu

Another possible mechanism is a single electron transfer (SET) pathway, although it is less common and highly dependent on the specific reaction conditions. diva-portal.org The SET mechanism can be initiated by electron-rich arenes, leading to the formation of a radical pair, followed by the transfer of an aryl group. diva-portal.org Furthermore, under certain conditions, diaryl(iodonium) salts can generate highly reactive aryne intermediates, which then undergo nucleophilic addition. diva-portal.org

The choice between these mechanistic pathways is influenced by the nature of the aryl groups, the nucleophile, and the reaction conditions. The use of "dummy" ligands—aryl groups that are not intended for transfer—is a common strategy to control the selectivity in reactions with unsymmetrical diaryl(iodonium) salts. frontiersin.orgdiva-portal.org

Table 1: Factors Influencing Aryl Transfer Selectivity in Metal-Free Reactions of Unsymmetrical Diaryl(iodonium) Salts

| Factor | Description | Outcome |

| Electronic Effects | The relative electron density of the two aryl groups attached to the iodine atom. | The more electron-deficient aryl group is generally transferred preferentially to the nucleophile. pdx.eduncl.ac.uk |

| Steric Effects | The steric bulk of the substituents on the aryl groups. | The less sterically hindered aryl group is often favored for transfer, although this can be secondary to electronic effects. beilstein-journals.orgncl.ac.uk |

| Nucleophile | The nature of the nucleophilic species attacking the iodonium (B1229267) salt. | The nucleophile's reactivity and steric properties can influence the transition state and thus the selectivity. |

| Reaction Intermediate | The type of intermediate formed during the reaction (e.g., λ³-iodane, aryne). | Different intermediates lead to distinct reaction pathways and selectivity outcomes. diva-portal.orgpdx.edu |

Role of Counterions in Arylation Selectivity and Efficiency

The counterion (X⁻) in a diaryl(iodonium) salt, while often considered a spectator, can have a profound impact on the reactivity, stability, and selectivity of arylation reactions. researchgate.netnih.gov Although a clear correlation between the counterion's nature and the salt's reactivity has been challenging to establish, its role is far from passive. nih.govrsc.org

A notable example is the use of fluoride (B91410) as a counterion. The fluoride anion can function as a base, activating a nucleophile and thereby triggering an electrophilic arylation that proceeds under remarkably mild, transition-metal-free conditions. nih.govrsc.orgrsc.org For instance, in the O-arylation of phenols, the fluoride counterion is believed to form a hydrogen bond with the phenolic O-H group. This interaction enhances the nucleophilicity of the phenol (B47542), prompting its attack on the iodine(III) center. rsc.org Subsequent ligand coupling from the iodine atom generates the diaryl ether product. rsc.org

Different counterions can lead to varying efficiencies in other types of reactions as well. For example, in the borylation of diaryl(iodonium) salts, an acetate (B1210297) counterion was found to be more effective than chloride, hexafluorophosphate, or trifluoromethanesulfonate. researchgate.net The choice of counterion can also affect the thermal stability of the diaryl(iodonium) salt, which in turn can limit the applicable reaction temperatures. ncl.ac.uk

The ability to introduce a variety of counterions, such as bromide, tosylate, triflate, tetrafluoroborate, and hexafluorophosphate, allows for the fine-tuning of the salt's properties for specific synthetic applications. beilstein-journals.orgnih.gov This is often achieved through a one-pot synthesis followed by an anion exchange step. organic-chemistry.org

Table 2: Influence of Counterions on Diaryl(iodonium) Salt Reactivity

| Counterion | Role in Reaction | Example Application | Reference |

| Fluoride (F⁻) | Acts as a base to activate nucleophiles (e.g., phenols) via hydrogen bonding. | Transition-metal-free O-arylation of phenols. | rsc.orgrsc.org |

| Acetate (OAc⁻) | More effective than other anions in specific reactions. | Borylation of diaryl(iodonium) salts. | researchgate.net |

| Triflate (OTf⁻) | Commonly used, provides good solubility and reactivity. | General arylation reactions. | organic-chemistry.org |

| Tetrafluoroborate (BF₄⁻) | A common, relatively non-coordinating anion. | Synthesis of diaryl(iodonium) salts for metal-catalyzed arylations. | organic-chemistry.org |

Intramolecular Aryl Migration Mechanisms in Iodo-Substituted Diaryl Ethers

Intramolecular aryl migration represents an atom-efficient pathway for the synthesis of complex molecules from iodo-substituted diaryl ethers or their precursor diaryl(iodonium) salts. A novel synthetic route to ortho-iodo diaryl ethers has been developed utilizing the intramolecular aryl migration of vicinal trifluoromethanesulfonate-substituted diaryl(iodonium) salts. nih.govresearchgate.netresearchgate.net This reaction proceeds under mild, basic conditions, offering a broad substrate scope. nih.govresearchgate.net

The proposed mechanism for this transformation involves a sulfonyl-directed nucleophilic aromatic substitution (SₙAr) pathway. nih.govresearchgate.net In this process, the iodonium moiety acts as both an activating group for the aromatic ring and as the leaving group. This type of rearrangement bears resemblance to a Smiles rearrangement. researchgate.net An important advantage of this intramolecular approach is that neither of the aryl groups is wasted as a stoichiometric iodoarene byproduct, a common drawback in intermolecular reactions of diaryl(iodonium) salts. researchgate.net

Furthermore, I(III)-mediated aryl migration has been employed in the formal α-arylation of enones. nih.govacs.org This metal-free process involves the skeletal reorganization of silyl (B83357) enol ethers, proceeding in good yields and with high stereoselectivity under mild conditions. nih.govacs.org The migration of the aryl group is a key step in this transformation, which can also be accompanied by ring expansions in suitable substrates. acs.org However, the migratory aptitude of the aryl group is a limiting factor; electron-poor aryl groups may fail to migrate effectively. nih.govacs.org

The resulting ortho-iodo diaryl ethers are versatile synthetic intermediates that can undergo further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, demonstrating their utility in constructing more complex molecular architectures. nih.govresearchgate.net

Computational and Theoretical Investigations into 1 Iodo 4 4 Methoxyphenoxy Benzene and Congeners

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-iodo-4-(4-methoxyphenoxy)-benzene, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. These calculations are foundational for more detailed analyses such as Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) mapping.

Computational studies on related diarylprolinol-silyl ethers have demonstrated the utility of DFT in elucidating the structure and reactivity of complex intermediates in catalytic cycles. nih.govacs.org Similarly, DFT has been employed to study the mechanisms of base-catalyzed diaryl ether formation, providing information on reaction energetics and the role of substituents. nih.govacs.org For halogenated ethers, DFT calculations have been used to determine various molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). fiveable.menumberanalytics.comlibretexts.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy ring, while the LUMO would likely be distributed over the iodo-substituted benzene (B151609) ring, influenced by the electron-withdrawing nature of the iodine atom. The relative energies of these orbitals would dictate its susceptibility to electrophilic or nucleophilic attack. FMO theory is instrumental in understanding pericyclic reactions and has been successfully applied to various organic reactions. fiveable.menumberanalytics.com

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher energy indicates greater nucleophilicity. | The methoxy (B1213986) group is electron-donating, likely leading to a relatively high HOMO energy and making the molecule susceptible to electrophilic attack on the methoxy-substituted ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates greater electrophilicity. | The iodine atom is electron-withdrawing, which would lower the LUMO energy, making the iodo-substituted ring a potential site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | The interplay of the electron-donating and electron-withdrawing groups would determine the magnitude of the gap, influencing the overall reactivity and stability of the molecule. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). uni-muenchen.de This method is invaluable for understanding charge distribution, hybridization, and delocalization effects due to hyperconjugation. researchgate.netnih.gov

NBO analysis of this compound would reveal the nature of the C-I, C-O, and C-H bonds, as well as the lone pairs on the oxygen and iodine atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule. For instance, the interaction between the lone pairs of the ether oxygen and the antibonding orbitals of the adjacent C-C bonds would provide insight into the electronic communication between the two aromatic rings.

In studies of related compounds, NBO analysis has been used to understand intramolecular hydrogen bonding and charge transfer interactions. researchgate.net

| Interaction | Description | Expected Significance in this compound |

| n(O) -> σ(C-C) | Delocalization of an oxygen lone pair into an adjacent C-C antibonding orbital. | This interaction would contribute to the electronic communication between the phenyl rings through the ether linkage. |

| n(I) -> σ(C-C) | Delocalization of an iodine lone pair into an adjacent C-C antibonding orbital. | This could influence the reactivity of the C-I bond and the aromatic ring to which it is attached. |

| π -> π | Delocalization of electrons from a filled π orbital to an empty π orbital. | These interactions are crucial for understanding the conjugation and aromaticity of the benzene rings. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comnumberanalytics.com They are color-coded to indicate regions of negative and positive potential, which correspond to areas of high and low electron density, respectively. Red regions typically denote negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). numberanalytics.comnumberanalytics.com

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the methoxy group due to its lone pairs. The aromatic rings would also exhibit negative potential above and below the plane due to the π-electron clouds. In contrast, a region of positive potential, known as a σ-hole, is expected on the iodine atom along the axis of the C-I bond. This σ-hole makes the iodine atom a potential site for halogen bonding interactions. MEP analysis is a powerful tool for predicting intermolecular interactions and chemical reactivity. mdpi.comresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For this compound, a key reaction of interest is the cleavage of the ether linkage.

Acid-catalyzed ether cleavage typically proceeds via protonation of the ether oxygen, followed by either an S_N1 or S_N2 mechanism, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of an aryl ether like this compound, cleavage would likely occur at the C(alkyl)-O bond, as the C(aryl)-O bond is stronger and less susceptible to cleavage. Computational modeling could determine the activation barriers for these pathways and identify the most favorable mechanism. Studies on the acid-catalyzed cleavage of lignin (B12514952) model compounds, which contain aryl ether linkages, have successfully used computational methods to explore the reaction mechanisms. acs.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can predict various spectroscopic properties with a high degree of accuracy. For this compound, it is possible to calculate its expected NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis electronic absorption spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. nih.gov Such calculations on halogenated ethers have been used to understand their optical properties. nih.gov The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govu-tokyo.ac.jp These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For a class of compounds including this compound, a QSRR study could be developed to predict a property of interest, such as the rate of a particular reaction or its binding affinity to a biological target. The descriptors used in such a model could be derived from DFT calculations and include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and lipophilicity (log P). QSAR studies have been successfully applied to polyhalogenated ethers to understand their anesthetic action. nih.gov

Synthetic Utility and Transformative Applications of 1 Iodo 4 4 Methoxyphenoxy Benzene in Organic Synthesis

Strategic Building Block for Complex Molecule Assembly

The unique combination of a stable diaryl ether backbone and a reactive carbon-iodine bond positions 1-Iodo-4-(4-methoxyphenoxy)-benzene as a strategic starting material for elaborate multi-step syntheses.

Precursor for Advanced Materials and Functional Molecules

The structural framework of this compound is foundational for the development of advanced materials. The diaryl ether linkage imparts thermal and chemical stability, while the methoxy (B1213986) group can influence solubility and electronic properties. The carbon-iodine bond is the key reactive site for polymerization and modification. Through cross-coupling reactions, this building block can be incorporated into polymers, dendrimers, and other macromolecules designed for specific functions. These materials may possess unique optical or electrical properties, making them suitable for applications in electronics and materials science. While specific studies on this compound are not extensively documented in public literature, the utility of similar iodo-aromatic compounds as precursors for functional materials is well-established.

Intermediate in the Synthesis of Agrochemical Scaffolds

The diaryl ether scaffold is a recognized toxophore in a variety of herbicides and insecticides. The synthesis of complex agrochemicals often relies on the strategic assembly of aromatic fragments. This compound serves as an important intermediate, where the iodo-substituted ring can be functionalized through coupling reactions to introduce other pharmacologically active groups. This modular approach allows for the rapid generation of a library of potential agrochemical candidates for screening and optimization.

Synthon in the Construction of Pharmaceutical Precursors

Many biologically active compounds and pharmaceuticals contain the diaryl ether moiety. The ability to use this compound as a synthon is critical in drug discovery and development. shlzpharma.com Its unique properties allow it to serve as a vital building block in the creation of advanced pharmaceutical compounds. shlzpharma.com The reactive iodine allows for its incorporation into larger, more complex molecules through reliable and high-yielding coupling reactions, streamlining the synthesis of potential therapeutic agents. shlzpharma.com

Participation in Named Reactions and Advanced Coupling Transformations

The synthetic power of this compound is most evident in its participation in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

Aryl iodides are the most reactive halides for this transformation. harvard.edu Research on the closely related substrate, 1-iodo-4-methoxybenzene, demonstrates its successful coupling with phenylboronic acid, highlighting the feasibility and efficiency of this reaction for the this compound system. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions and is not based on experiments with this compound specifically.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | This compound | - |

| Boronic Acid/Ester | Aryl-, Vinyl-, or Alkylboronic Acid | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources with phosphine (B1218219) ligands | harvard.edu |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH | harvard.edu |

| Solvent | Dioxane/H₂O, Toluene, DMF, or THF | yonedalabs.com |

| Temperature | 60-100 °C | harvard.edu |

Heck and Sonogashira Reactions (Implied by aryl iodide reactivity)

The high reactivity of the C-I bond in this compound makes it an excellent substrate for other pivotal palladium-catalyzed reactions, namely the Heck and Sonogashira couplings.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgnih.gov The mechanism shares the initial oxidative addition step with the Suzuki reaction, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.orgnih.gov The reaction of aryl iodides with various alkenes, such as acrylates, styrenes, and vinyl ethers, is a well-established and efficient method for creating complex olefinic structures. youtube.comclockss.org

Sonogashira Reaction: This powerful reaction constructs C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org It uniquely employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions exist. libretexts.orgwikipedia.orgresearchgate.net The reaction proceeds under mild conditions and is instrumental in synthesizing arylalkynes and conjugated enynes, which are important precursors for pharmaceuticals and organic materials. libretexts.orgwikipedia.org The reactivity order for the halide is I > Br > Cl, making this compound an ideal candidate for this transformation. wikipedia.org

Table 2: General Parameters for Heck and Sonogashira Reactions with Aryl Iodides This table outlines generalized conditions based on the high reactivity of aryl iodides and is not specific to this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ with PPh₃ or other phosphine ligands | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene | wikipedia.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF | libretexts.orgwikipedia.org |

Metal-Catalyzed C-N Bond Forming Reactions

The presence of an aryl iodide moiety renders this compound an excellent substrate for carbon-nitrogen (C-N) bond formation, a cornerstone of pharmaceutical and materials chemistry. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective transformations under milder conditions. Two of the most powerful methods for forging C-N bonds, the Buchwald-Hartwig amination and the Ullmann condensation, are highly applicable to this substrate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. libretexts.orgwikipedia.org Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org For a substrate like this compound, this reaction provides a direct route to N-aryl derivatives, which are key intermediates in drug discovery. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine ligand and a base. libretexts.org The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, t-BuXPhos) often providing superior results for coupling with a wide range of amines, including primary and secondary aliphatic and aromatic amines. nih.gov

The Ullmann condensation , a copper-catalyzed alternative, is another viable method for the N-arylation of amines using this compound. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols using soluble copper salts and various ligands have made the process more versatile and applicable under milder temperatures. organic-chemistry.org This method is particularly effective for coupling with N-heterocycles and amides.

The application of these reactions to this compound would yield a variety of N-[4-(4-methoxyphenoxy)phenyl] substituted amines. The general transformation is depicted below, followed by a table illustrating the potential scope of this reaction with various amine coupling partners based on established methodologies.

Illustrative Data Table: Metal-Catalyzed C-N Coupling of this compound

| Entry | Amine Partner | Catalyst System | Reaction Type | Potential Product |

| 1 | Aniline | Pd(OAc)₂ / XPhos, NaOtBu | Buchwald-Hartwig | N-[4-(4-methoxyphenoxy)phenyl]aniline |

| 2 | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos, Cs₂CO₃ | Buchwald-Hartwig | 4-[4-(4-methoxyphenoxy)phenyl]morpholine |

| 3 | Carbazole | CuI / Phenanthroline, K₂CO₃ | Ullmann | 9-[4-(4-methoxyphenoxy)phenyl]-9H-carbazole |

| 4 | Benzylamine | Pd₂(dba)₃ / BINAP, NaOtBu | Buchwald-Hartwig | N-Benzyl-4-(4-methoxyphenoxy)aniline |

| 5 | Pyrrolidine | CuI / L-proline, K₂CO₃ | Ullmann | 1-[4-(4-methoxyphenoxy)phenyl]pyrrolidine |

This table represents potential transformations based on established catalytic methods. Specific conditions would require experimental optimization.

Role in the Cyclization and Annulation for Heterocyclic Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. The aryl iodide functionality of this compound is a powerful tool for the synthesis of complex heterocyclic systems through cyclization and annulation strategies. These strategies often involve an initial cross-coupling reaction to introduce a suitably functionalized side chain, followed by an intramolecular cyclization event.

Quinolines , bicyclic heteroaromatic compounds, are present in numerous bioactive compounds. A plausible strategy to synthesize quinolines incorporating the 4-(4-methoxyphenoxy)phenyl moiety involves a palladium-catalyzed annulation of o-iodoanilines with alkynes. organic-chemistry.org While this compound itself is not an o-iodoaniline, it can be envisioned as a precursor. For instance, nitration followed by reduction would yield an amino derivative, which could then be used in classic quinoline (B57606) syntheses like the Doebner-von Miller or Pfitzinger reactions. nih.gov

A more direct approach involves a Sonogashira coupling of this compound with a terminal alkyne bearing an ortho-amino group (e.g., 2-ethynylaniline). The resulting diarylacetylene intermediate can then undergo an intramolecular cyclization to furnish a 2-[4-(4-methoxyphenoxy)phenyl]quinoline. Iodine-mediated electrophilic cyclization is another powerful method for synthesizing iodo-substituted heterocycles which can be further functionalized. lookchem.com

Phenanthridines are polycyclic aromatic alkaloids with significant biological activities. Their synthesis can be achieved through intramolecular aryl-aryl coupling reactions. A strategy to form a phenanthridine (B189435) fused with the 4-(4-methoxyphenoxy)phenyl system could involve an initial amide coupling (via Buchwald-Hartwig or Ullmann reaction) between 2-iodobenzoic acid and a hypothetical 4-amino-1-(4-methoxyphenoxy)benzene (derived from the title compound). The resulting N-aryl-2-iodobenzamide could then undergo an intramolecular palladium- or copper-catalyzed C-H arylation or a radical-mediated cyclization to construct the phenanthridine core. Photochemical cyclization of biphenyl (B1667301) derivatives is also a known route to phenanthridines. nih.gov

The versatility of this compound extends to the synthesis of a wide array of other fused heterocyclic systems. Palladium-catalyzed annulation reactions are particularly effective for this purpose. For example, a reaction sequence starting with a Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization involving another nucleophilic group on the diaryl ether scaffold.

One such strategy is the synthesis of pyrano[4,3-b]quinolines , where an iodocyclization of a 2-alkynylquinoline-3-carboxaldehyde is a key step. lookchem.com By analogy, one could devise a route where this compound is coupled with a suitable heterocyclic alkyne, followed by an intramolecular cyclization to generate a novel fused system. For instance, coupling with a 2-ethynyl-3-formylpyridine and subsequent cyclization could lead to a pyridopyrano-type fused ring system bearing the 4-(4-methoxyphenoxy)phenyl substituent.

The generation of fused systems via tandem reactions, such as an aminoborylation/Suzuki-Miyaura coupling, showcases the potential to build complex biaryl systems that could serve as precursors to carbazoles or other polycyclic heteroaromatics after a final ring-closing step. The aryl iodide is critical for the initial borylation step in such sequences.

Illustrative Data Table: Heterocyclic Synthesis from this compound Derivatives

| Entry | Intermediate from Title Compound | Reaction Partner | Key Reaction Step | Potential Heterocyclic Product |

| 1 | 1-(2-Ethynylphenyl)-4-(4-methoxyphenoxy)benzene | N/A | Intramolecular Hydroamination (Au-cat.) | 2-[4-(4-methoxyphenoxy)phenyl]indole |

| 2 | 2-Amino-1-iodo-5-(4-methoxyphenoxy)benzene | Phenylacetylene | Pd-catalyzed Annulation | 2-Phenyl-6-(4-methoxyphenoxy)quinoline |

| 3 | N-(2-Iodobenzoyl)-4-(4-methoxyphenoxy)aniline | N/A | Intramolecular C-H Arylation (Pd-cat.) | Phenanthridin-6(5H)-one derivative |

| 4 | This compound | 2-Ethynyl-3-pyridinecarboxaldehyde | Sonogashira Coupling / Cyclization | Fused Pyridopyran derivative |

This table illustrates hypothetical synthetic pathways to complex heterocycles based on established methodologies.

Future Directions and Emerging Research Opportunities for 1 Iodo 4 4 Methoxyphenoxy Benzene

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, with a strong emphasis on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents. The synthesis of 1-Iodo-4-(4-methoxyphenoxy)-benzene and its derivatives is poised to benefit significantly from these advancements.

Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. This includes the development of metal-free C-O bond formation strategies, which would eliminate the need for potentially toxic and expensive metal catalysts. su.se For instance, methods utilizing diaryliodonium salts, which can be prepared from common starting materials and are considered to have low toxicity, present a promising avenue for the synthesis of diaryl ethers. su.se

Moreover, the use of environmentally benign solvents is a key aspect of green chemistry. Research into performing the synthesis of diaryl ethers in greener media, such as water or supercritical carbon dioxide, is gaining traction. researchgate.netrsc.org These approaches not only reduce the environmental impact but can also simplify product purification. Microwave-assisted synthesis, known for its ability to accelerate reaction rates and often leading to cleaner reactions with higher yields, also presents an energy-efficient alternative to conventional heating. researchgate.net

| Sustainable Approach | Description | Potential Benefits |

| Metal-Free Synthesis | Utilization of reagents like diaryliodonium salts to facilitate C-O bond formation without a metal catalyst. su.se | Avoids toxic and costly metals, reduces metal contamination in products. |

| Greener Solvents | Employing solvents such as water or supercritical CO2 as the reaction medium. researchgate.netrsc.org | Reduced environmental impact, simplified purification, potential for catalyst recycling. |

| Energy-Efficient Protocols | Application of microwave irradiation to accelerate reactions. researchgate.net | Faster reaction times, often higher yields, and reduced energy consumption. |

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

While metal-free approaches are promising, catalytic methods, particularly those based on copper and palladium, will continue to be refined for the synthesis of diaryl ethers like this compound. The focus of innovation lies in the development of more active, selective, and recyclable catalytic systems.

The Ullmann condensation, a classic copper-catalyzed reaction for forming C-O bonds, has seen significant advancements through the development of new ligands. mdpi.commdpi.comresearchgate.net These ligands can enhance the solubility and reactivity of the copper catalyst, allowing reactions to proceed under milder conditions and with a broader range of substrates. researchgate.netnih.gov Similarly, in palladium-catalyzed couplings, the design of sophisticated ligands has been crucial for improving the efficiency of diaryl ether formation, especially with challenging substrates. organic-chemistry.org

A major area of development is the use of nanocatalysts. mdpi.com Copper and palladium nanoparticles offer a high surface area-to-volume ratio, leading to enhanced catalytic activity. mdpi.comrsc.org Furthermore, magnetic nanoparticles are being explored as catalyst supports, allowing for easy separation and recycling of the catalyst using an external magnet, which aligns with the principles of sustainable chemistry. researchgate.netmdpi.com

| Catalytic Innovation | Description | Key Advantages |

| Advanced Ligand Design | Development of new ligands for copper and palladium catalysts to improve reactivity and selectivity. mdpi.comresearchgate.netnih.govorganic-chemistry.org | Milder reaction conditions, broader substrate scope, higher yields. |

| Nanocatalysis | Use of copper or palladium nanoparticles as highly active catalysts. mdpi.comrsc.org | Increased reaction rates due to high surface area. |

| Recyclable Catalysts | Immobilization of catalysts on supports like magnetic nanoparticles. researchgate.netmdpi.com | Easy separation and reuse of the catalyst, reducing cost and waste. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The iodine atom in this compound is not just a precursor for cross-coupling reactions. Emerging research is uncovering novel reactivity patterns for aryl iodides, opening up new avenues for the application of this compound.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radicals from unactivated aryl iodides under mild conditions. nih.gov This allows for a range of transformations that are complementary to traditional metal-catalyzed reactions. For example, the radical generated from this compound could participate in additions to alkenes or C-H functionalization reactions, leading to novel molecular scaffolds.

Hypervalent iodine chemistry also offers exciting possibilities. acs.orgnih.gov Aryl iodides can be converted into diaryliodonium salts, which are highly versatile reagents capable of transferring an aryl group to a wide variety of nucleophiles under metal-free conditions. organic-chemistry.org This strategy could be employed to synthesize a diverse library of derivatives from this compound. Furthermore, direct C-H functionalization reactions mediated by hypervalent iodine reagents could enable the introduction of new functional groups onto the aromatic rings of the diaryl ether core. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. rsc.orgtue.nlgoogle.comresearchgate.net This technology offers numerous advantages, including enhanced safety, better process control, and the potential for seamless integration of multiple reaction steps.

The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry platforms. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.org The use of packed-bed reactors containing immobilized catalysts or reagents can further streamline the process, allowing for continuous production and easy product isolation. rsc.org

Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. By integrating real-time analysis and feedback loops, these systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for a given transformation involving this compound. rsc.org

| Technology | Application to this compound | Benefits |

| Continuous Flow Synthesis | Synthesis of the diaryl ether and its derivatives in a continuous stream. rsc.orgrsc.orgresearchgate.net | Improved safety, better process control, higher yields, scalability. |

| Packed-Bed Reactors | Use of immobilized catalysts or reagents for simplified workup. rsc.org | Continuous operation, easy product isolation, catalyst recycling. |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. rsc.org | Accelerated discovery and optimization, rapid generation of analogues. |

Computational Design and Prediction of Advanced Analogues for Specific Synthetic Objectives

In recent years, computational chemistry has become an indispensable tool in the design of new molecules with tailored properties. nih.govplos.orgrsc.orgrsc.org In silico methods can be used to predict the electronic, steric, and reactive properties of analogues of this compound, guiding synthetic efforts towards molecules with specific functionalities.

Molecular docking studies can be employed to design analogues that are optimized for a particular biological target. nih.govnih.gov By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. This approach is particularly valuable in drug discovery, where it can significantly reduce the time and cost associated with identifying promising lead compounds.

Quantum mechanical calculations can provide insights into the reactivity of different analogues, helping to predict the outcome of a reaction or to design substrates that are more amenable to a particular transformation. For example, these calculations could be used to identify substituents that would enhance the reactivity of this compound in a novel C-H activation reaction. This predictive power allows for a more rational and efficient approach to the development of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are optimal for preparing 1-Iodo-4-(4-methoxyphenoxy)-benzene?

- Answer : The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(OAc)₂ with XantPhos) can be adapted from protocols for structurally similar iodoarenes . Alternatively, Ullmann-type coupling between 4-iodophenol derivatives and 4-methoxyphenylboronic acid under copper catalysis may be employed. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like diaryl ethers. Purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is recommended .

Q. How is the structural characterization of this compound validated?

- Answer : Multimodal analysis is critical:

- NMR : H and C NMR confirm substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by iodine’s electron-withdrawing effect) .

- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for analogous iodobenzene derivatives .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (296.10 g/mol) and isotopic patterns .

Q. What reactivity patterns are observed for the iodine substituent in this compound?

- Answer : The iodine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) and participates in metal-catalyzed cross-couplings (e.g., Heck, Sonogashira). The electron-rich 4-methoxyphenoxy group directs reactivity, with iodine acting as a leaving group. Comparative studies with bromo/chloro analogs show slower reaction kinetics due to iodine’s larger atomic radius .

Q. What purification strategies are effective for isolating this compound?

- Answer : After synthesis, column chromatography using silica gel with nonpolar solvents (hexane/ethyl acetate) effectively separates the target compound from unreacted precursors. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>98% by GC) .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this compound?

- Answer : Catalyst selection is critical: Bulky ligands (XantPhos) enhance steric control, reducing homocoupling byproducts. Solvent optimization (e.g., toluene for high-temperature reactions) and degassing to exclude oxygen improve catalytic efficiency. Kinetic studies suggest a 1:1.2 molar ratio of iodoarene to boronic acid maximizes yields (typically 70–85%) .

Q. What computational approaches are used to predict the compound’s interactions in supramolecular systems?

- Answer : Density Functional Theory (DFT) calculates charge distribution, highlighting iodine’s σ-hole for halogen bonding. Molecular docking (e.g., AutoDock Vina) models interactions with biomolecular targets, such as amyloid plaques, as shown in analogous benzyloxybenzene derivatives .

Q. How do structural analogs (e.g., 4-bromo or 4-chloro derivatives) differ in reactivity or stability?